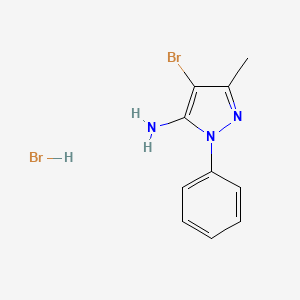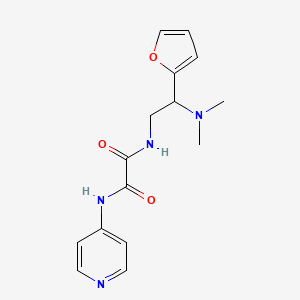![molecular formula C19H22N2 B2775020 N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 220158-68-9](/img/structure/B2775020.png)
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
描述
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine: is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclo[310]hexane ring system
作用机制
Target of Action
The primary targets of N,N-dibenzyl-3-azabicyclo[31It’s known that 3-azabicyclo[310]hexane (3-ABH) derivatives, to which this compound belongs, are often present in molecules capable of acting on various biological targets .
Mode of Action
The specific mode of action of N,N-dibenzyl-3-azabicyclo[31It’s known that 3-abh derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
The exact biochemical pathways affected by N,N-dibenzyl-3-azabicyclo[313-abh derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Result of Action
The molecular and cellular effects of N,N-dibenzyl-3-azabicyclo[313-abh derivatives are known to have a variety of effects, depending on their specific targets and modes of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dibenzyl groups: This step often involves the use of benzyl halides in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions:
Oxidation: N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the bicyclic amine.
Reduction: Reduced forms of the compound, potentially leading to the removal of benzyl groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl groups.
科学研究应用
Chemistry: N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules, potentially leading to the development of new drugs or therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
相似化合物的比较
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride: A hydrochloride salt form of the compound.
3-azabicyclo[3.1.0]hexan-6-amine: A simpler analog without the dibenzyl groups.
Uniqueness: this compound is unique due to the presence of the dibenzyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from simpler analogs and other bicyclic amines.
属性
IUPAC Name |
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSINLHKLATBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B2774937.png)

![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)
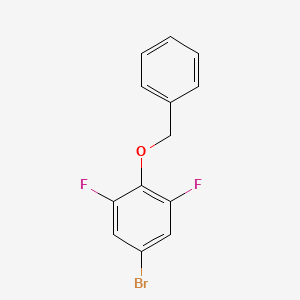
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)
![N-[(2,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine](/img/structure/B2774948.png)
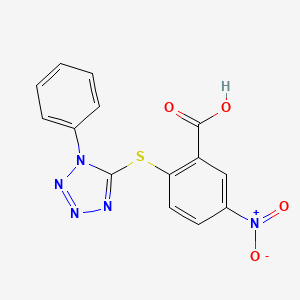
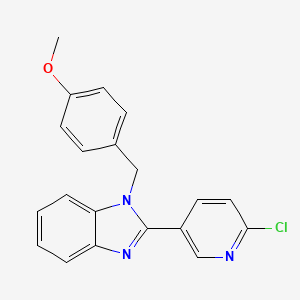
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)
![1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2774954.png)
![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)
